
(16R)-16-Methyloctadecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(16R)-16-Methyloctadecan-1-OL is a chiral alcohol with the molecular formula C19H40O. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of an octadecane chain, with a methyl group attached to the sixteenth carbon in the R-configuration. This specific stereochemistry can significantly influence the compound’s physical, chemical, and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (16R)-16-Methyloctadecan-1-OL typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (16R)-16-methyloctadecan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions to ensure the selective reduction of the carbonyl group to an alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the corresponding ketone or aldehyde under high pressure and temperature. This approach is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.
Analyse Des Réactions Chimiques
Types of Reactions
(16R)-16-Methyloctadecan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the alcohol to the corresponding alkane using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF or diethyl ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: (16R)-16-Methyloctadecan-1-one or (16R)-16-Methyloctadecanal.
Reduction: (16R)-16-Methyloctadecane.
Substitution: (16R)-16-Methyloctadecyl chloride.
Applications De Recherche Scientifique
(16R)-16-Methyloctadecan-1-OL has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reference standard in stereochemical studies.
Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (16R)-16-Methyloctadecan-1-OL depends on its specific application. In biological systems, it may interact with lipid membranes, influencing their fluidity and permeability. The hydroxyl group can form hydrogen bonds with other molecules, affecting the compound’s binding affinity and specificity. Additionally, its chiral nature can lead to enantioselective interactions with enzymes and receptors, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(16S)-16-Methyloctadecan-1-OL: The S-enantiomer of the compound, which may exhibit different biological activities and physical properties due to its opposite stereochemistry.
Octadecan-1-OL: A straight-chain alcohol without the methyl substitution, used in similar applications but lacking the chiral center.
Hexadecan-1-OL: A shorter-chain analog, which may have different solubility and reactivity profiles.
Uniqueness
(16R)-16-Methyloctadecan-1-OL is unique due to its specific chiral center, which can lead to distinct interactions in biological and chemical systems. Its R-configuration can result in different pharmacokinetics and pharmacodynamics compared to its S-enantiomer, making it valuable in stereoselective synthesis and chiral resolution studies.
Propriétés
Numéro CAS |
642995-41-3 |
|---|---|
Formule moléculaire |
C19H40O |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
(16R)-16-methyloctadecan-1-ol |
InChI |
InChI=1S/C19H40O/c1-3-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20/h19-20H,3-18H2,1-2H3/t19-/m1/s1 |
Clé InChI |
OZIRXBOVLMZHDU-LJQANCHMSA-N |
SMILES isomérique |
CC[C@@H](C)CCCCCCCCCCCCCCCO |
SMILES canonique |
CCC(C)CCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12596221.png)
![3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12596229.png)
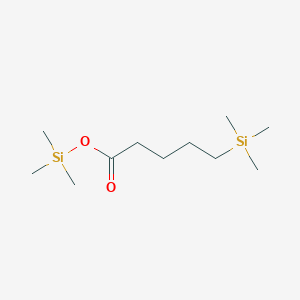

![5-[4-(Naphthalen-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine](/img/structure/B12596241.png)
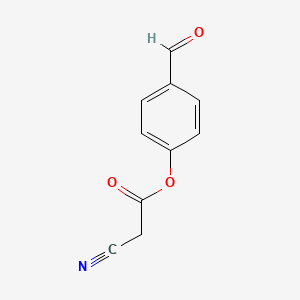
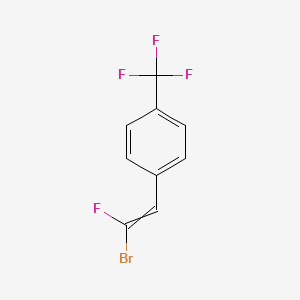
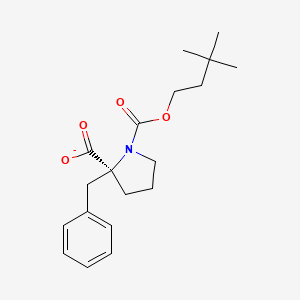
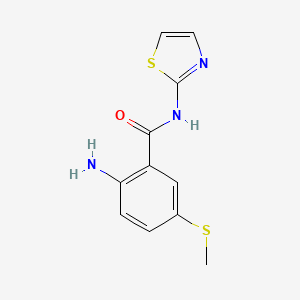
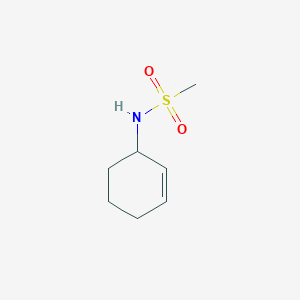
![Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]-](/img/structure/B12596281.png)
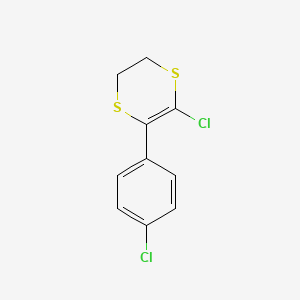
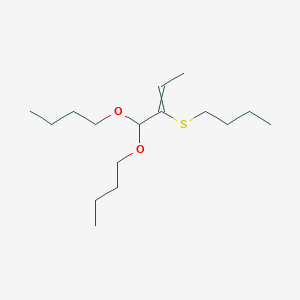
![[(5S,6S,7R,8R,9S,13S,14S,15S,18R,21R,22S,23R)-8,14,22-tris[[tert-butyl(dimethyl)silyl]oxy]-18-hydroxy-24-[methoxy(methyl)amino]-5,7,9,11,13,15,21,23-octamethyl-20,24-dioxotetracosa-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12596318.png)
